molecular formula C23H15N3O2 B4764121 (2E)-2-cyano-3-(5-phenyl-2-furyl)-N-(8-quinolinyl)-2-propenamide

(2E)-2-cyano-3-(5-phenyl-2-furyl)-N-(8-quinolinyl)-2-propenamide

Cat. No.: B4764121
M. Wt: 365.4 g/mol
InChI Key: HJTJXKAEPJRQPQ-NBVRZTHBSA-N
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Description

(2E)-2-cyano-3-(5-phenyl-2-furyl)-N-(8-quinolinyl)-2-propenamide: is a complex organic compound that features a cyano group, a phenyl-substituted furan ring, and a quinoline moiety

Properties

IUPAC Name

(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-quinolin-8-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O2/c24-15-18(14-19-11-12-21(28-19)16-6-2-1-3-7-16)23(27)26-20-10-4-8-17-9-5-13-25-22(17)20/h1-14H,(H,26,27)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTJXKAEPJRQPQ-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(5-phenyl-2-furyl)-N-(8-quinolinyl)-2-propenamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Piperidine or pyridine

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability

    Purification techniques: Such as recrystallization or chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.

    Substitution: The quinoline moiety can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid

Major Products

    Oxidation: Furan-2,3-dione derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated or nitrated quinoline derivatives

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the development of fluorescent probes for biological imaging.

Medicine

    Pharmaceuticals: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry

    Material Science: Explored for use in the development of organic electronic materials.

Mechanism of Action

The mechanism by which (2E)-2-cyano-3-(5-phenyl-2-furyl)-N-(8-quinolinyl)-2-propenamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, potentially leading to applications in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-(5-phenyl-2-furyl)-N-(8-quinolinyl)-2-propenamide: can be compared to other cyano-substituted compounds and quinoline derivatives.

    Quinoline derivatives: Such as quinine and chloroquine, which are known for their antimalarial properties.

Uniqueness

  • The combination of a cyano group, a phenyl-substituted furan ring, and a quinoline moiety makes this compound unique, offering a diverse range of chemical reactivity and potential applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-cyano-3-(5-phenyl-2-furyl)-N-(8-quinolinyl)-2-propenamide
Reactant of Route 2
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(2E)-2-cyano-3-(5-phenyl-2-furyl)-N-(8-quinolinyl)-2-propenamide

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